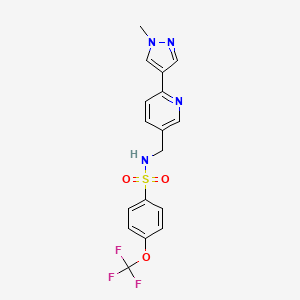
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : Known for its biological activity, particularly in anticancer agents.
- Pyridine moiety : Often involved in drug design due to its ability to interact with various biological targets.
- Trifluoromethoxy group : Enhances the lipophilicity and metabolic stability of the compound.
The molecular formula is C16H15F3N4O2S with a molecular weight of approximately 396.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. It likely interacts with protein targets through hydrogen bonding and hydrophobic interactions, modulating signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines:
- In vitro Studies : The compound has shown cytotoxic effects against several cancer types, including breast (MCF7), lung (A549), and colon cancer cells (HCT116). For example, compounds similar to this compound have demonstrated IC50 values ranging from 7.4 nM to 49.85 μM depending on the specific structure and target cell line .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for its therapeutic potential in diseases characterized by chronic inflammation. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies
-
Study on Antitumor Activity :
- A recent study synthesized various pyrazole derivatives, including those structurally related to this compound, and tested their efficacy against different cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency, highlighting the importance of structural optimization in drug design .
- Mechanistic Insights :
Eigenschaften
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24-11-13(10-22-24)16-7-2-12(8-21-16)9-23-28(25,26)15-5-3-14(4-6-15)27-17(18,19)20/h2-8,10-11,23H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXHXRGWJLGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














